molecular formula C18H20N8O3 B12452645 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B12452645
M. Wt: 396.4 g/mol
InChI Key: QRUNAGGDDDCUFG-UHFFFAOYSA-N
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Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxadiazole ring, a triazole ring, and a carbohydrazide group

Preparation Methods

The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the triazole ring: This is typically achieved through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.

    Attachment of the carbohydrazide group: This step involves the reaction of the intermediate compound with hydrazine derivatives under suitable conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-(cyclohexylcarbonyl)-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide can be compared with other similar compounds, such as:

    1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical reactivity.

    1,2,3-triazole derivatives: These compounds contain the triazole ring and are used in various chemical and biological applications.

    Carbohydrazide derivatives: These compounds have the carbohydrazide group and are studied for their potential biological activities.

Properties

Molecular Formula

C18H20N8O3

Molecular Weight

396.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(cyclohexanecarbonyl)-5-phenyltriazole-4-carbohydrazide

InChI

InChI=1S/C18H20N8O3/c19-15-16(24-29-23-15)26-14(11-7-3-1-4-8-11)13(20-25-26)18(28)22-21-17(27)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H2,19,23)(H,21,27)(H,22,28)

InChI Key

QRUNAGGDDDCUFG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4

Origin of Product

United States

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